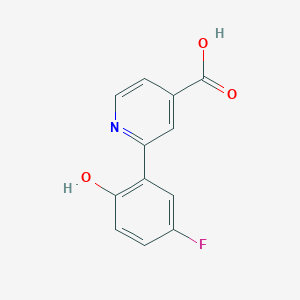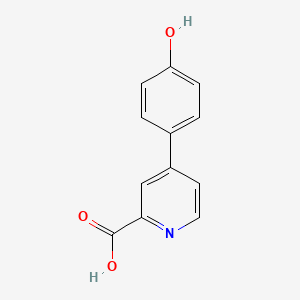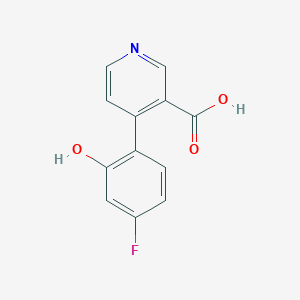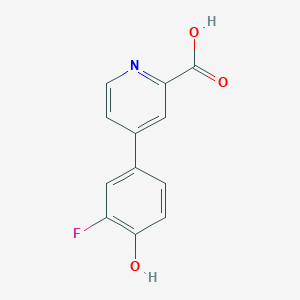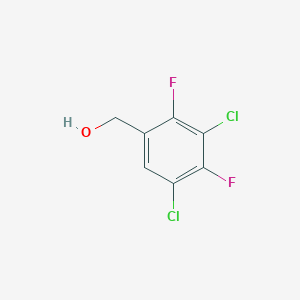
3-Fluoro-4-(phenylazo)phenol, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(phenylazo)phenol, 96% (3F4PAP, 96%) is a synthetic compound that has been used in a variety of scientific research applications. It is a yellow-brown solid with a melting point of 122-125°C and a boiling point of 310-315°C. 3F4PAP, 96% is a hydrophobic, non-toxic compound with a molecular weight of 331.3 g/mol and is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
3F4PAP, 96% has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging, as a fluorescent indicator for the detection of metal ions, and as a fluorescent probe for the detection of reactive oxygen species. It has also been used as a fluorescent marker for the detection of proteins and peptides, as well as for the detection of DNA.
Mechanism of Action
The mechanism of action of 3F4PAP, 96% is based on its ability to absorb light and emit fluorescent light. When the compound is exposed to light, it absorbs the light energy and then re-emits it as fluorescence. This fluorescence is then detected by a detector and can be used to measure the concentration of the compound.
Biochemical and Physiological Effects
3F4PAP, 96% has been shown to have no adverse effects on biochemical and physiological processes. It is non-toxic and non-mutagenic, and has no known interactions with other drugs or chemicals.
Advantages and Limitations for Lab Experiments
The main advantage of using 3F4PAP, 96% in laboratory experiments is its high fluorescence efficiency. This allows for the detection of very low concentrations of the compound, making it ideal for use in sensitive experiments. Additionally, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
The main limitation of using 3F4PAP, 96% in laboratory experiments is its limited solubility in water. This means that the compound must be dissolved in an organic solvent, such as ethanol or methanol, in order to be used in experiments.
Future Directions
There are numerous potential future directions for research involving 3F4PAP, 96%. These include the development of new fluorescent probes for the detection of various biological molecules, the use of the compound as a fluorescent marker for imaging, and the use of the compound in the development of new drugs. Additionally, the compound could be used in the development of new materials, such as sensors and catalysts. Finally, the compound could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Synthesis Methods
3F4PAP, 96% is synthesized through a process known as the Sandmeyer reaction. This reaction involves the reaction of a diazonium salt with a phenol or an aromatic amine in the presence of a copper salt. In this reaction, the diazonium salt is converted to an aryl halide, which is then reacted with the phenol or aromatic amine to form the desired product.
properties
IUPAC Name |
3-fluoro-4-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKJKWTYTTYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(phenylazo)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



